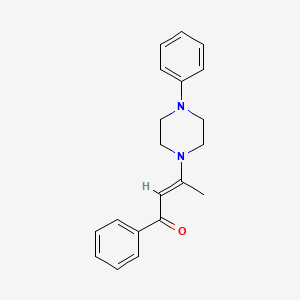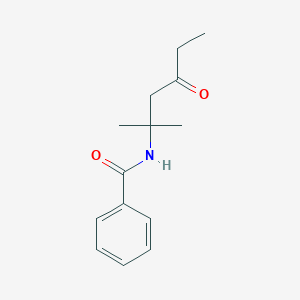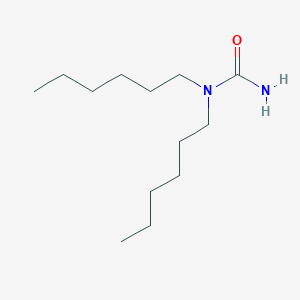![molecular formula C33H44O4 B14434841 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 78447-90-2](/img/structure/B14434841.png)
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that combines the structural features of anthracene and octadecanoic acid. Anthracene is a polycyclic aromatic hydrocarbon, while octadecanoic acid, also known as stearic acid, is a long-chain fatty acid. The compound is characterized by the presence of an anthracene moiety attached to the octadecanoic acid via an ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) or nitric acid (HNO3) for bromination and nitration, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in fluorescence microscopy.
Industry: Utilized in the development of advanced materials, including photochromic and thermochromic materials.
Mecanismo De Acción
The mechanism of action of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid involves its interaction with molecular targets through its anthracene and fatty acid components. The anthracene moiety can intercalate into DNA, while the fatty acid chain can interact with lipid membranes. These interactions can influence various biochemical pathways, including signal transduction and membrane fluidity.
Comparación Con Compuestos Similares
Similar Compounds
- Anthracene-9-carboxylic acid
- Octadecanoic acid
- 9-Anthracenecarboxylic acid
Comparison
Compared to its similar compounds, 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combined structural features, which confer both aromatic and fatty acid properties. This dual nature allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Número CAS |
78447-90-2 |
|---|---|
Fórmula molecular |
C33H44O4 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
7-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-11-20-28(21-12-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
Clave InChI |
UUJQKQPTJLXRNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


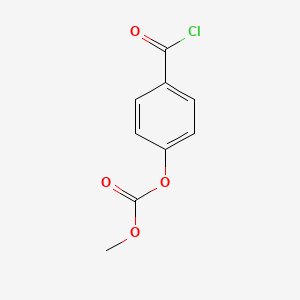
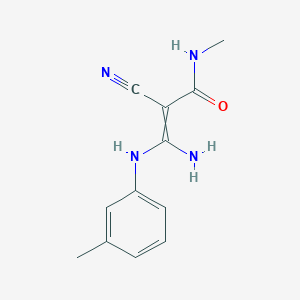
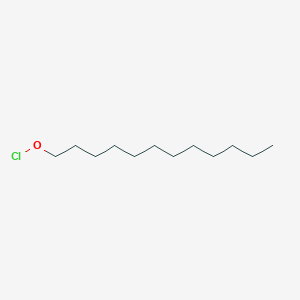
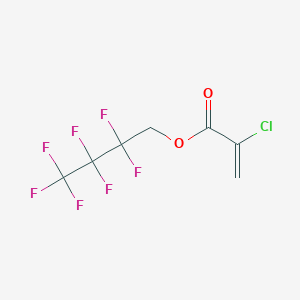
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
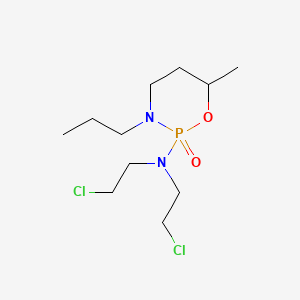
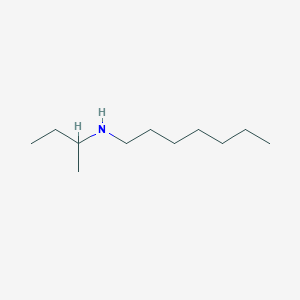
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

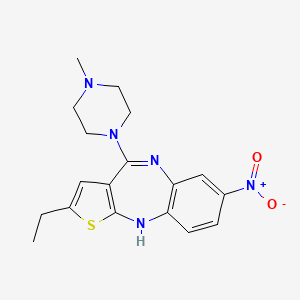
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
